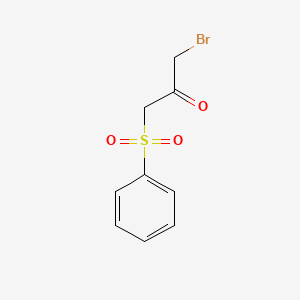

1-(Benzenesulfonyl)-3-bromopropan-2-one

Vue d'ensemble

Description

1-(Benzenesulfonyl)-3-bromopropan-2-one, also known as BSBP, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and biotechnology industries. It is a versatile compound that can be used in various synthetic processes, as well as for a variety of scientific research applications.

Applications De Recherche Scientifique

Synthesis of Indoles : 1-Benzenesulfonyl-3-bromomethylindole, a derivative of 1-(Benzenesulfonyl)-3-bromopropan-2-one, is used in synthesizing a wide range of indole alkaloids and pharmacologically important substances. This is significant in the field of organic synthesis, as indoles are prominent structures in many natural products and pharmaceuticals (D. Nagarathnam, 1992).

Friedel-Crafts Reaction Study : Research on the Friedel-Crafts reaction of 1-benzenesulfonyl-2-bromomethylethyleneimine with benzene has provided insights into reaction mechanisms and potential intermediates, which are crucial in understanding and developing synthetic pathways in organic chemistry (W. R. Koehler, 1962).

Development of Agonists for Receptors : Benzenesulfonyl derivatives, related to 1-(Benzenesulfonyl)-3-bromopropan-2-one, have been identified as potent and selective agonists for the human beta 3 adrenergic receptor. This has implications in drug development for treating conditions modulated by these receptors (A. Weber et al., 1998).

Synthesis of Sulfur-Containing Aziridines and Oxazolidines : The reaction of 1-bromo-1-alkanesulfonylethenes with primary amines, which could involve 1-(Benzenesulfonyl)-3-bromopropan-2-one derivatives, offers a preparative route to sulfur-containing aziridines and oxazolidines. These compounds are significant in medicinal chemistry and synthetic organic chemistry (A. R. Derzhinskii et al., 1985).

Research on Viscosity of Liquid Mixtures : Studies on the viscosity of binary liquid mixtures containing bromoalkanes, like 1-bromopropane, and hydrocarbons provide insights into the molecular interactions between different types of molecules. This is relevant in the field of physical chemistry and material science (S. Yadava & A. Yadav, 2008).

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-3-bromopropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMDGFFNIVDURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzenesulfonyl)-3-bromopropan-2-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)

![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)

![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2768940.png)

![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)

![2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2768951.png)